molecular formula C19H16FNO4 B15029980 (4E)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one

(4E)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one

Cat. No.: B15029980
M. Wt: 341.3 g/mol
InChI Key: JNOKWPYVPIQTQD-OQLLNIDSSA-N
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Description

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazole ring. The final step involves methylation to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but lacks the complex structure of the oxazole ring.

    4-Methoxyphenethylamine: Contains a methoxy group and phenyl ring but differs in its overall structure and functional groups.

Uniqueness

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of a fluorophenyl group, methoxy group, and oxazole ring, which confer specific chemical and biological properties not found in simpler compounds like allylamine and 4-methoxyphenethylamine .

This detailed article provides a comprehensive overview of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

(4E)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H16FNO4/c1-12-15(19(22)25-21-12)9-13-7-8-17(18(10-13)23-2)24-11-14-5-3-4-6-16(14)20/h3-10H,11H2,1-2H3/b15-9+

InChI Key

JNOKWPYVPIQTQD-OQLLNIDSSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC

Origin of Product

United States

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